BenchChemオンラインストアへようこそ!

Amino-Modifier Serinol Phosphoramidite

oligonucleotide labeling stability dephosphorylation side reaction solid-phase DNA synthesis

Amino-Modifier Serinol Phosphoramidite is a non-nucleosidic, 1,3-diol (serinol)-backbone phosphoramidite reagent designed for the solid-phase synthesis of modified oligonucleotides. The compound introduces a primary amine, protected as an Fmoc-carbamate, at the 5′ terminus, internal positions, or—via the corresponding CPG support—the 3′ terminus.

Molecular Formula C51H59N4O8P
Molecular Weight 887.0 g/mol
Cat. No. B13724527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-Modifier Serinol Phosphoramidite
Molecular FormulaC51H59N4O8P
Molecular Weight887.0 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OCC(COC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)NC(=O)CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C51H59N4O8P/c1-36(2)55(37(3)4)64(62-32-14-30-52)63-34-41(54-49(56)29-31-53-50(57)60-35-48-46-19-12-10-17-44(46)45-18-11-13-20-47(45)48)33-61-51(38-15-8-7-9-16-38,39-21-25-42(58-5)26-22-39)40-23-27-43(59-6)28-24-40/h7-13,15-28,36-37,41,48H,14,29,31-35H2,1-6H3,(H,53,57)(H,54,56)
InChIKeyAYVWOMBHOQDZKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Amino-Modifier Serinol Phosphoramidite and Why It Matters for Oligonucleotide Modification


Amino-Modifier Serinol Phosphoramidite is a non-nucleosidic, 1,3-diol (serinol)-backbone phosphoramidite reagent designed for the solid-phase synthesis of modified oligonucleotides [1]. The compound introduces a primary amine, protected as an Fmoc-carbamate, at the 5′ terminus, internal positions, or—via the corresponding CPG support—the 3′ terminus . It belongs to a patented family of serinol-scaffold reagents (U.S. Patent No. 8,394,948) that address the structural liabilities of earlier 1,2-diol-based modifiers while preserving compatibility with all commercial DNA synthesizers [2]. The serinol backbone constitutes a critical structural differentiator: the 1,3-diol architecture retains the natural 3-carbon atom internucleotide phosphate distance when inserted internally and eliminates the dephosphorylation-mediated label loss inherent to 1,2-diol scaffolds [2].

Why Amino-Modifier Serinol Phosphoramidite Cannot Be Substituted by Generic Amino-Modifier Phosphoramidites


Attempts to interchange amino-modifier phosphoramidites without considering backbone architecture introduce chemically predictable liabilities that directly compromise oligonucleotide yield, purity, and functional integrity. Non-nucleosidic modifiers built on the older 1,2-diol backbone suffer from a well-characterized dephosphorylation side reaction: the 1,2-diol can form a favored 5-membered cyclic phosphate intermediate during deprotection, resulting in competitive loss of the labeled oligonucleotide [1]. Furthermore, when incorporated internally, 1,2-diol modifiers constrict the internucleotide phosphate distance by one carbon atom relative to native DNA, potentially altering duplex geometry and hybridization thermodynamics [2]. Nucleosidic amino modifiers (e.g., Fmoc-Amino-Modifier C6 dT) consume a sequence position and introduce sequence-context-dependent variability in coupling and hybridization that is absent with the non-nucleosidic serinol scaffold [3]. These differences are structural, not vendor-specific, and cannot be remediated by adjusting synthesis protocols alone.

Head-to-Head Technical Evidence for Amino-Modifier Serinol Phosphoramidite vs. Comparator Amino-Modifier Reagents


Resistance to Dephosphorylation-Mediated Label Loss: 1,3-Diol vs. 1,2-Diol Backbone Architecture

The 1,2-diol backbone shared by earlier non-nucleosidic amino-modifier phosphoramidites (e.g., 5′-Amino-Modifier C6) participates in a dephosphorylation side reaction during deprotection. The 1,2-diol forms a thermodynamically favored 5-membered cyclic phosphate intermediate, leading to competitive cleavage at the phosphate linkage and loss of the attached label or modifier . In the 1,3-diol serinol backbone, this reaction is structurally disfavored—the corresponding intermediate would be a 6-membered ring which is not favored for cyclic phosphate formation—rendering the elimination reaction virtually non-existent . Quantitative control of this difference is built into the ring-strain thermodynamics: 5-membered cyclic phosphate formation rate is orders of magnitude faster than 6-membered ring closure under ammonia/methylamine deprotection conditions [1].

oligonucleotide labeling stability dephosphorylation side reaction solid-phase DNA synthesis

Internucleotide Phosphate Distance Preservation: Serinol 3-Carbon vs. 1,2-Diol 2-Carbon Constriction

When inserted at internal positions in an oligonucleotide, the serinol (1,3-diol) backbone retains the natural 3‑carbon atom internucleotide phosphate distance [1]. In contrast, 1,2-diol backbone modifiers constrict the internucleotide phosphate distance by one carbon atom, producing a 2‑carbon phosphate-to-phosphate spacing that is shorter than native DNA [1]. This one-carbon-atom constriction was identified by the inventors as a liability that can perturb local duplex geometry and hybridization thermodynamics when multiple internal modifications are present [2].

internucleotide distance internal oligonucleotide modification DNA duplex geometry

Non-Nucleosidic Multi-Site Insertion Flexibility vs. Nucleosidic Amino-Modifier C6 dT

Glen Research explicitly positions Fmoc-Amino-Modifier C6 dT Phosphoramidite as the nucleosidic option and Amino-Modifier Serinol Phosphoramidite as the non-nucleosidic alternative for introducing primary amines into oligonucleotides [1]. The nucleosidic modifier occupies a thymidine position and is therefore sequence-dependent, with coupling efficiency and hybridization affected by local sequence context. The non-nucleosidic serinol modifier can be placed at any position (5′, internal, or 3′ when used with the corresponding CPG) without consuming a nucleobase site, and the Fmoc protecting group can be removed either on-column for solid-phase conjugation or during standard deprotection for solution-phase conjugation [2].

non-nucleosidic modifier site-independent modification Fmoc-amino-modifier comparison

Multiple Consecutive Incorporation Without Spacer Phosphoramidite Requirement

The serinol backbone permits multiple consecutive incorporation cycles without the need for intermediate spacer phosphoramidite additions to maintain stepwise coupling efficiency . This property distinguishes serinol-based modifiers from some linear alkyl-chain amino modifiers that suffer steric hindrance or reduced coupling yields when placed in tandem [1]. The U.S. Patent explicitly claims that 'multiple labels and units can be incorporated by repetitive coupling cycles' using serinol phosphoramidite reagents, with coupling performance equivalent to standard nucleoside phosphoramidites at 0.1 M concentration without extended coupling times [2].

multiple amine incorporation spacer-free tandem modification repetitive coupling cycle

On-Column Fmoc Deprotection Enabling Solid-Phase Conjugation vs. Solution-Phase-Only Alternatives

Amino-Modifier Serinol Phosphoramidite employs an Fmoc protecting group on the amine that can be selectively removed while the oligonucleotide remains attached to the solid support, enabling on-column conjugation with activated esters (e.g., NHS esters, pentafluorophenyl esters) prior to cleavage and deprotection [1]. This dual-deprotection flexibility contrasts with TFA- or MMT-protected amino modifiers, where the protecting group is typically removed only during final deprotection, necessitating post-synthesis solution-phase conjugation with attendant purification challenges [2]. The Fmoc group is removed by a two-step on-column protocol: (i) 1% diisopropylamine in acetonitrile to remove cyanoethyl groups and flush acrylonitrile, followed by (ii) 10% piperidine in DMF to cleave Fmoc and liberate the primary amine [2].

Fmoc deprotection on-column conjugation solid-phase amino modification

Demonstrated High-Efficiency NHS Ester Conjugation: Full Conversion in 30 Minutes for GalNAc-siRNA Conjugates

A published Bio-Protocol demonstrates that DMT-(S)-serinol(TFA)-CEP—the serinol amino-modifier phosphoramidite—supports highly efficient on-support conjugation. The protocol reports that coupling of GalNAc-NHS ester to the serinol-amino function of the respective precursor achieved full conversion after 30 minutes at room temperature, as monitored by AEX-HPLC peak shift analysis [1]. The same study employed the serinol modifier for multiple internal incorporation sites within the sense strand of siRNA-24, confirming that the conjugation chemistry is compatible with multiple serinol-amine handles in a single oligonucleotide without evidence of incomplete or heterogeneous labeling [1]. While this example uses TFA-protected serinol amine, the Fmoc-protected Amino-Modifier Serinol Phosphoramidite is the direct analogue for standard oligonucleotide synthesis workflows.

GalNAc conjugation siRNA delivery AEX-HPLC conversion monitoring

High-Value Application Scenarios Where Amino-Modifier Serinol Phosphoramidite Provides Procurement-Decisive Advantages


Multi-Site Internal Amino Modification for Oligonucleotide–Nanoparticle Scaffolds

When constructing oligonucleotide–gold nanoparticle conjugates requiring multiple amine-linker sites for dense surface functionalization, Amino-Modifier Serinol Phosphoramidite enables consecutive internal incorporations without needing spacer phosphoramidite insertions, as demonstrated by the Dithiol Serinol analogue's spacer-free tandem coupling capability . The 3-carbon internucleotide distance integrity preserves the oligonucleotide's structural regularity at each modification site, which is critical for maintaining the spatial precision of nanoparticle surface patterning [1]. The on-column Fmoc deprotection protocol further permits sequential solid-phase conjugation of distinct payloads (e.g., a fluorescent dye followed by a targeting ligand) to different amine sites within the same synthesis run [2].

Therapeutic siRNA–GalNAc Conjugate Manufacturing

For GalNAc-conjugated siRNA therapeutics, the serinol-amino handle provides rapid, quantitative NHS ester conjugation—full conversion in 30 minutes at room temperature confirmed by AEX-HPLC [3]. The non-nucleosidic nature of the serinol modifier ensures that the conjugation site does not interfere with the siRNA seed region or passenger strand processing by Argonaute-2, a critical consideration for RNAi potency that is more difficult to guarantee with nucleosidic modifiers occupying specific sequence positions [2]. The absence of dephosphorylation-dependent label loss during ammonium hydroxide deprotection (55 °C, 6 h) eliminates a source of product heterogeneity that would otherwise require additional purification steps at large scale .

Aptamer and DNAzyme Libraries with Internal Amino Handles for SELEX and Post-SELEX Functionalization

Aptamer discovery and DNAzyme engineering often require amino handles placed at internal positions for subsequent fluorophore, biotin, or PEG attachment without perturbing the folded nucleic acid architecture. Amino-Modifier Serinol Phosphoramidite can be incorporated at internal sites during library synthesis while preserving the native 3-carbon internucleotide spacing, minimizing the risk of introducing local helical distortions that could alter the functional fold [1]. The non-nucleosidic scaffold does not restrict incorporation to thymidine positions, enabling amine placement at any internal locus regardless of sequence composition—a degree of freedom not available with Fmoc-Amino-Modifier C6 dT [2].

Integrated Automated Synthesis–Conjugation Workflows in Core Facilities and Oligo Foundries

Core facilities and high-throughput oligonucleotide foundries servicing multiple end-user laboratories benefit from the Fmoc-protected serinol amine's dual deprotection mode: the Fmoc group can be removed on-column (1% diisopropylamine/MeCN followed by 10% piperidine/DMF) for immediate solid-phase NHS ester conjugation, or left intact through synthesis for post-cleavage solution-phase labeling [2]. This flexibility allows a single batch of amino-modified oligonucleotide to serve as a common intermediate for diverse downstream conjugations, reducing the number of distinct synthesis runs required to fulfill varied customer requests. The elimination of label-loss side reactions removes the need for DBU pre-treatment or DMT-retention workarounds that complicate standard operating procedures .

Quote Request

Request a Quote for Amino-Modifier Serinol Phosphoramidite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.